PRMT7-IN-1 Exhibits Single-Digit Micromolar PRMT7 Inhibition, Defining Its Intermediate Potency Class Relative to High-Potency (SGC3027) and Low-Potency (DS-437) Comparators
PRMT7-IN-1 demonstrates an IC50 of 2.1 μM for PRMT7 inhibition in a biochemical assay . This places its potency as intermediate relative to other characterized PRMT7 inhibitors: it is approximately 840-fold less potent than the high-affinity probe SGC3027 (IC50 < 2.5 nM) , but approximately 2.9-fold more potent than the dual PRMT5/7 inhibitor DS-437 (IC50 = 6 μM against PRMT7) [1]. This intermediate potency may be advantageous in cellular contexts where complete target saturation is not desired, allowing for more nuanced interrogation of PRMT7 function.
| Evidence Dimension | In vitro PRMT7 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | SGC3027: IC50 < 2.5 nM; DS-437: IC50 = 6 μM |
| Quantified Difference | ~840-fold less potent than SGC3027; ~2.9-fold more potent than DS-437 |
| Conditions | Biochemical assay measuring inhibition of PRMT7 methyltransferase activity; specific substrate and conditions may vary between studies. |
Why This Matters
Understanding the relative potency of PRMT7-IN-1 against established benchmark inhibitors enables researchers to select the appropriate tool compound based on the desired level of target engagement and the specific experimental context.
- [1] Smil D, et al. Discovery of a Dual PRMT5-PRMT7 Inhibitor. ACS Med Chem Lett. 2015;6(4):408-412. PMID: 25893041. View Source
